9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Description
This compound is a triazolopurine dione derivative featuring a fused tricyclic core: a purine scaffold integrated with a [1,2,4]triazolo ring. Key structural attributes include:
- Position 9 substitution: A 2,5-dimethylbenzyl group, enhancing lipophilicity and steric bulk.
- Position 5 substitution: A methyl group, likely influencing conformational rigidity. The dione moiety (6,8-dione) introduces polar functional groups, balancing solubility and reactivity.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-5-33-18-10-8-16(9-11-18)20-26-27-23-29(13-17-12-14(2)6-7-15(17)3)19-21(31)25-24(32)28(4)22(19)30(20)23/h6-12H,5,13H2,1-4H3,(H,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYJZQNAAJCZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and triazolopyrimidine precursors. The key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the ethoxyphenyl and dimethylphenyl groups.
Cyclization: reactions to form the triazolo[3,4-h]purine core.
Purification: steps such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of:
Catalysts: to enhance reaction rates.
Automated reactors: for precise control of reaction conditions.
Green chemistry principles: to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, influencing gene expression or replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolo- and purine-derived molecules, emphasizing synthetic feasibility, substituent effects, and physicochemical properties.
Structural and Functional Group Comparisons
*Molecular weights estimated based on structural formulas.
Key Observations
Core Structure Diversity: The target compound’s triazolopurine dione core differs significantly from the pyrrolo-thiazolo-pyrimidine fused system in and the spiro decane dione in . Purine derivatives are more likely to interact with nucleic acid-related targets (e.g., kinases, adenosine receptors), whereas spiro systems () may exhibit conformational rigidity, altering binding kinetics.
Substituent Effects: Ethoxy vs. Methoxy: The target’s 4-ethoxyphenyl group (electron-donating, lipophilic) contrasts with the 4-methoxyphenyl group in and 3,5-dimethoxyphenyl in . Ethoxy groups generally enhance metabolic stability compared to methoxy due to reduced oxidative susceptibility.
Synthetic Feasibility :
- Yields for the spiro compounds in (60–66%) suggest moderate synthetic efficiency. If the target compound’s synthesis achieves higher yields, it would be advantageous for scalability.
- Purity levels in (68–90%) highlight challenges in isolating complex heterocycles. The target compound’s purity (if higher) would indicate superior synthetic optimization.
The phenethyl group in may enhance membrane permeability relative to the target’s dimethylbenzyl group, depending on logP values.
Biological Activity
The compound 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a member of the triazole class of compounds known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a triazole ring fused with a purine-like moiety which is critical for its biological activity.
Biological Activity Overview
The biological activities of the compound include:
- Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the phenyl groups attached to the triazole scaffold can enhance potency against cancer cells such as HeLa and A549 .
- Antimicrobial Properties : Similar triazole derivatives have demonstrated antimicrobial effects against a range of pathogens. The presence of specific substituents on the phenyl rings can influence their effectiveness against bacterial and fungal strains.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Certain derivatives lead to programmed cell death in cancer cells through mitochondrial depolarization and activation of caspases .
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells.
Case Study 1: Antiproliferative Effects
In vitro studies on derivatives similar to our compound revealed IC50 values ranging from 0.45 µM to 3 µM against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | HeLa | 0.45 |
| Triazole Derivative B | A549 | 2.27 |
| Triazole Derivative C | HT-29 | 1.02 |
These findings suggest that modifications in the substituents significantly affect potency.
Case Study 2: Antimicrobial Activity
A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antibacterial agent.
Research Findings
Recent studies have focused on optimizing the biological activity through structural modifications. Key findings include:
- Substituent Variation : The presence of electron-donating groups on the phenyl rings tends to enhance anticancer activity.
- Combination Therapies : Some studies suggest that combining these compounds with traditional chemotherapeutics could yield synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
